3-{[3-(Methylamino)propyl]amino}-1-propanol 3-{[3-(Methylamino)propyl]amino}-1-propanol
Brand Name: Vulcanchem
CAS No.: 1040692-70-3
VCID: VC2798406
InChI: InChI=1S/C7H18N2O/c1-8-4-2-5-9-6-3-7-10/h8-10H,2-7H2,1H3
SMILES: CNCCCNCCCO
Molecular Formula: C7H18N2O
Molecular Weight: 146.23 g/mol

3-{[3-(Methylamino)propyl]amino}-1-propanol

CAS No.: 1040692-70-3

Cat. No.: VC2798406

Molecular Formula: C7H18N2O

Molecular Weight: 146.23 g/mol

* For research use only. Not for human or veterinary use.

3-{[3-(Methylamino)propyl]amino}-1-propanol - 1040692-70-3

Specification

CAS No. 1040692-70-3
Molecular Formula C7H18N2O
Molecular Weight 146.23 g/mol
IUPAC Name 3-[3-(methylamino)propylamino]propan-1-ol
Standard InChI InChI=1S/C7H18N2O/c1-8-4-2-5-9-6-3-7-10/h8-10H,2-7H2,1H3
Standard InChI Key MACUIIDPQRMQQL-UHFFFAOYSA-N
SMILES CNCCCNCCCO
Canonical SMILES CNCCCNCCCO

Introduction

Chemical Identity and Structure

3-{[3-(Methylamino)propyl]amino}-1-propanol is a propanol derivative containing two amino functional groups within its structure. As shown in Table 1, this compound is characterized by specific identifiers that distinguish it in chemical databases and literature.

Table 1: Chemical Identity Parameters

ParameterValue
Name3-{[3-(Methylamino)propyl]amino}-1-propanol
CAS Number1040692-70-3
Molecular FormulaC7H18N2O
Molecular Weight146.23 g/mol
IUPAC Name3-[3-(methylamino)propylamino]propan-1-ol
SMILES NotationCNCCCNCCCO
InChIInChI=1S/C7H18N2O/c1-8-4-2-5-9-6-3-7-10/h8-10H,2-7H2,1H3
InChIKeyMACUIIDPQRMQQL-UHFFFAOYSA-N

Structurally, the compound consists of a propanol chain with a secondary amino group attached to the 3-position. This secondary amino group is further connected to a 3-methylaminopropyl moiety, creating a molecule with one primary alcohol and two amine functional groups (one secondary and one tertiary) .

PropertyValue
Exact Molecular Weight146.141913202 g/mol
Physical State (predicted)Liquid at room temperature
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count3
Rotatable Bond Count7
Complexity59.6
XLogP (Hydrophobicity)-0.6
Topological Polar Surface AreaNot specified
Heavy Atom Count10
Covalent Unit Count1

The presence of both hydroxyl and amine functional groups suggests that 3-{[3-(Methylamino)propyl]amino}-1-propanol exhibits significant hydrogen bonding capabilities. With a computed XLogP value of -0.6, the compound demonstrates moderate hydrophilicity, likely making it soluble in polar solvents including water .

Structural Characteristics and Functional Groups

The molecular structure of 3-{[3-(Methylamino)propyl]amino}-1-propanol features several key functional groups that contribute to its chemical behavior:

  • Primary alcohol group (-OH) at the end of one propyl chain

  • Secondary amine (R2NH) connecting the two propyl segments

  • Tertiary amine (R3N) containing a methyl substituent

These functional groups create a molecule with multiple basic centers (the two amine groups) and one acidic center (the hydroxyl group), enabling diverse interaction possibilities through hydrogen bonding and acid-base chemistry .

Chemical Reactivity

The reactivity of 3-{[3-(Methylamino)propyl]amino}-1-propanol is governed by its functional groups:

  • The primary alcohol group can undergo typical alcohol reactions, including oxidation, esterification, and dehydration.

  • The secondary amine can participate in reactions common to amines, such as alkylation, acylation, and formation of imines.

  • The tertiary methylamine group can act as a basic site and nucleophile in various transformations.

Due to the presence of multiple reactive sites, reactions may require careful control of conditions to achieve selectivity .

Comparison with Structurally Related Compounds

Understanding 3-{[3-(Methylamino)propyl]amino}-1-propanol in the context of structurally similar compounds provides valuable insights into its potential properties and behaviors.

Table 3: Comparison with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Differences
3-{[3-(Methylamino)propyl]amino}-1-propanolC7H18N2O146.23Reference compound
3-{[3-(Ethylamino)propyl]amino}-1-propanolC8H20N2O160.26Ethyl group instead of methyl
3-[(3-Aminopropyl)amino]-1-propanolC6H16N2O132.20Primary amine instead of methylamine
3-Methylamino-1-propanolC4H11NO89.14Lacks the middle propylamine segment
3-Amino-1-propanolC3H9NO75.11Simple aminoalcohol without additional groups

The ethyl analog (3-{[3-(Ethylamino)propyl]amino}-1-propanol) likely exhibits slightly increased hydrophobicity (XLogP -0.2 versus -0.6) due to the additional methylene group, potentially affecting its solubility profile and partition coefficients .

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